molecular formula C14H19FN2O4 B6302737 t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate CAS No. 2197064-31-4

t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate

Cat. No.: B6302737
CAS No.: 2197064-31-4
M. Wt: 298.31 g/mol
InChI Key: ZGLRAZQAQPWUMF-BOPFTXTBSA-N
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Description

t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate is a synthetic carbamate derivative characterized by a tert-butyl-protected amine group, a hydroxyimino (oxime) moiety, and a substituted aromatic ring (3-fluoro-4-methoxyphenyl). The (2E)-configuration indicates the trans geometry of the oxime group relative to the carbamate side chain. Its structural features, including the electron-withdrawing fluorine and electron-donating methoxy groups on the aromatic ring, may influence solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

tert-butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4/c1-14(2,3)21-13(18)16-8-11(17-19)9-5-6-12(20-4)10(15)7-9/h5-7,19H,8H2,1-4H3,(H,16,18)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLRAZQAQPWUMF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

tert-Butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The nature of these interactions often involves the inhibition of enzyme activity, leading to an accumulation of neurotransmitters and subsequent physiological effects.

Cellular Effects

The effects of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in immune response and antioxidant defense. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This mechanism of action is crucial for its potential therapeutic applications, as it can modulate biochemical pathways involved in disease processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and improved metabolic regulation. At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

tert-Butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the biosynthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the coupling of a tert-butyl carbamate with an appropriate hydroxyimino derivative. The reaction conditions often include the use of coupling agents such as EDC·HCl in the presence of a base like triethylamine, facilitating the formation of the desired product through an amide bond formation.

General Reaction Scheme

  • Preparation of Hydroxyimino Intermediate :
    • Reactants: 3-fluoro-4-methoxyphenyl aldehyde and hydroxylamine.
    • Conditions: Acidic or basic medium to promote condensation.
  • Coupling Reaction :
    • Combine the hydroxyimino intermediate with tert-butyl carbamate.
    • Use EDC·HCl and triethylamine as coupling agents.
    • Monitor the reaction via TLC until completion.
  • Purification :
    • Purify the crude product using column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound has been shown to exhibit enzyme inhibition properties, which can be beneficial in therapeutic applications targeting various diseases, including cancer and infectious diseases.

Case Studies and Research Findings

  • Enzyme Inhibition :
    • In vitro studies have demonstrated that this compound inhibits specific proteases involved in viral replication, such as SARS-CoV 3CL protease. The IC50 values were determined through fluorometric assays, showcasing significant inhibitory activity with values around 10.7 μM .
  • Cytotoxicity Assays :
    • Cytotoxicity was evaluated using various human cell lines, including HepG2 (liver cancer cells). The compound exhibited selective toxicity, which is crucial for therapeutic applications .
  • Molecular Docking Studies :
    • Computational studies have suggested that the compound binds effectively to target proteins, stabilizing interactions through hydrogen bonds and hydrophobic interactions. These findings support its potential as a lead compound for drug development .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Enzyme InhibitionSARS-CoV 3CL protease10.7
CytotoxicityHepG2 CellsVaries
Binding AffinityMolecular DockingHigh Affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include derivatives with variations in substituent positions, stereochemistry, or functional groups. Below is a detailed comparison based on available literature and structural analysis:

Key Structural Analogues

Tert-Butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate (Pharmint, 2023) Structural Differences:

  • Substituents : The aromatic ring here features a 4-fluoro-3-methylphenyl group instead of 3-fluoro-4-methoxyphenyl.
  • Stereochemistry : The (2Z)-configuration (cis oxime) contrasts with the (2E)-configuration (trans oxime) in the target compound.
    • Implications :
  • The methyl group (electron-donating) vs.
  • The Z/E isomerism may influence molecular geometry, solubility, and binding kinetics.

Methyl 6-(2-hydroxyphenyl)pyridine-3-carboxylate (Pharmint, 2023)

  • Structural Differences :

  • Replaces the carbamate-oxime backbone with a pyridine-carboxylate system.
  • Features a 2-hydroxyphenyl group instead of fluorinated methoxyphenyl.
    • Implications :
  • The absence of fluorine reduces electronegativity, while the hydroxyl group introduces hydrogen-bonding capability.
  • This compound may exhibit distinct pharmacokinetic profiles due to altered polarity and metabolic pathways.

Research Findings

  • Target Compound: No direct pharmacological data is available in the provided evidence. However, its structural motifs (fluoro-methoxyphenyl and oxime) are common in kinase inhibitors (e.g., p38 MAPK inhibitors) and nitric oxide synthase modulators.
  • Pyridine-carboxylate Derivative: The hydroxyl group could confer antioxidant properties, as seen in similar polyphenol derivatives .

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